molecular formula C19H23N7S B5816654 4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE

4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE

Cat. No.: B5816654
M. Wt: 381.5 g/mol
InChI Key: DSLGWMYUNBIDFI-FYJGNVAPSA-N
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Description

4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, a benzaldehyde moiety, and a triazole ring. It is often used in research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps, starting with the preparation of 4-(DIETHYLAMINO)BENZALDEHYDE. This can be achieved through the reaction of diethylamine with benzaldehyde under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(DIMETHYLAMINO)BENZALDEHYDE: Similar structure but with dimethylamino instead of diethylamino group.

    4-(BENZYLOXY)BENZALDEHYDE: Contains a benzyloxy group instead of diethylamino.

    4-(METHYLSULFANYL)BENZALDEHYDE: Features a methylsulfanyl group in place of diethylamino.

Uniqueness

4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(pyridin-2-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7S/c1-3-26(4-2)17-10-8-15(9-11-17)13-21-23-18-22-19(25-24-18)27-14-16-7-5-6-12-20-16/h5-13H,3-4,14H2,1-2H3,(H2,22,23,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLGWMYUNBIDFI-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NN2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NN2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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